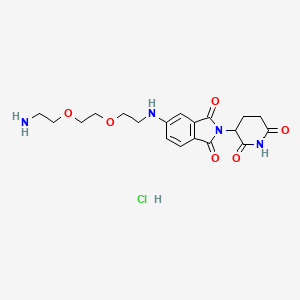
Thalidomide-5-NH-PEG2-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit CRBN proteins. It is a cereblon ligand that can be connected to a target protein ligand through a linker to form a PROTAC (Proteolysis Targeting Chimera) molecule . This compound is primarily used in scientific research for its ability to form PROTACs, which are molecules that can selectively degrade target proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The reaction typically involves the following steps:
- Activation of Thalidomide with a suitable activating agent.
- Coupling of the activated Thalidomide with PEG2-NH2 under controlled conditions.
- Purification of the product to obtain Thalidomide-5-NH-PEG2-NH2.
- Conversion of the product to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for Thalidomide-5-NH-PEG2-NH2 (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Large-scale activation of Thalidomide.
- Efficient coupling with PEG2-NH2 using optimized reaction conditions.
- Purification using industrial chromatography techniques.
- Conversion to the hydrochloride salt form and final product formulation .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The PEG linker allows for coupling with various ligands to form PROTACs
Common Reagents and Conditions
Activating Agents: Used for the activation of Thalidomide.
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the coupling reaction.
Hydrochloric Acid: For conversion to the hydrochloride salt form
Major Products Formed
The major product formed from these reactions is Thalidomide-5-NH-PEG2-NH2 (hydrochloride), which can further react to form various PROTAC molecules .
Applications De Recherche Scientifique
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in recruiting CRBN proteins and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to CRBN, forming a complex that can be linked to a target protein ligand through a PEG linker. This complex facilitates the formation of PROTAC molecules, which can selectively degrade target proteins by directing them to the proteasome for degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-5-PEG2-NH2 (hydrochloride): Similar structure but with slight variations in the linker length.
Thalidomide-5-NH-PEG3-NH2 (hydrochloride): Another variant with a different PEG linker length.
Thalidomide-NH-C5-NH2 (hydrochloride): A compound with a different linker structure.
Uniqueness
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is unique due to its specific PEG2 linker, which provides optimal flexibility and stability for forming PROTAC molecules. This makes it particularly effective in recruiting CRBN proteins and facilitating targeted protein degradation .
Propriétés
Formule moléculaire |
C19H25ClN4O6 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O6.ClH/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25;/h1-2,11,15,21H,3-10,20H2,(H,22,24,25);1H |
Clé InChI |
YTSDBHCUJMOMQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



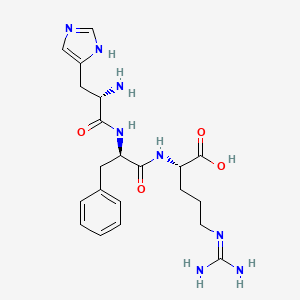
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
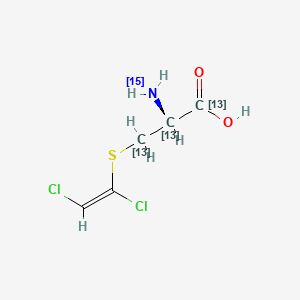
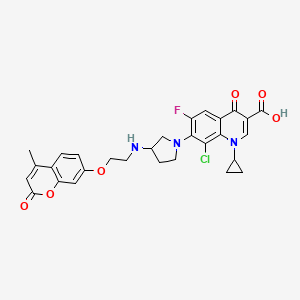

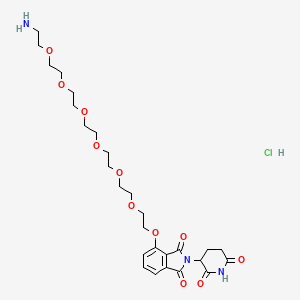
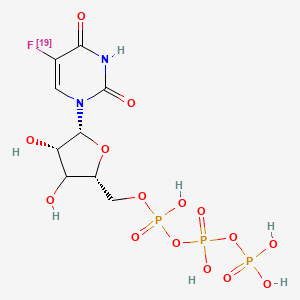
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
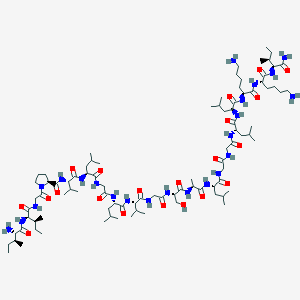
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)

